molecular formula C22H12ClF3N2O4 B607674 GNE-0946 CAS No. 1677667-24-1

GNE-0946

Cat. No.: B607674
CAS No.: 1677667-24-1
M. Wt: 460.79
InChI Key: UAAUZNSONHHQQI-UHFFFAOYSA-N
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Description

GNE-0946 is a potent and selective agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). It has an effective concentration (EC50) of 4 nanomolar for HEK-293 cells . This compound is primarily used for research purposes and is not intended for human consumption .

Preparation Methods

The synthesis of GNE-0946 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .

Chemical Reactions Analysis

GNE-0946 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GNE-0946 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactions of RORγ agonists.

    Biology: It is used to investigate the biological functions of RORγ in various cellular processes.

    Medicine: It is used in preclinical studies to explore its potential therapeutic effects on diseases related to RORγ dysfunction, such as autoimmune diseases and cancer.

    Industry: It is used in the development of new drugs targeting RORγ.

Mechanism of Action

GNE-0946 exerts its effects by selectively binding to and activating RORγ. This activation leads to the modulation of gene expression involved in various cellular processes. The molecular targets and pathways involved include the regulation of immune responses and the differentiation of specific cell types .

Comparison with Similar Compounds

GNE-0946 is unique in its high potency and selectivity for RORγ compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high specificity and effectiveness in activating RORγ, making it a valuable tool in scientific research .

Biological Activity

GNE-0946 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various models, and relevant research findings.

Overview of this compound

This compound is classified as a selective inhibitor of DOT1L (Disruptor Of Telomeric silencing 1-Like), a histone methyltransferase involved in the methylation of histone H3 at lysine 79 (H3K79). This methylation event plays a critical role in gene expression regulation and is implicated in various cancers, particularly those associated with MLL (Mixed-Lineage Leukemia) gene fusions.

Chemical Structure:

This compound inhibits DOT1L with high potency, demonstrating a dissociation constant (Kd) of 0.06 nM and an IC50 value of 0.3 nM in radioactive assays. By blocking H3K79 methylation, this compound disrupts the transcriptional activation of oncogenes associated with MLL fusion proteins, leading to decreased expression of critical target genes such as HOXA9 and Meis1 .

In Vitro Studies

  • Cell Line Sensitivity:
    • This compound selectively induces apoptosis in cells harboring MLL-AF9 fusions while sparing normal cells. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
    • In assays using A431 and MCF10A cell lines, this compound effectively reduced H3K79 methylation levels, confirming its inhibitory action on DOT1L .
  • Gene Expression Analysis:
    • Treatment with this compound resulted in significant downregulation of MLL target genes. For example:
      • HOXA9: Decreased expression post-treatment.
      • Meis1: Also showed reduced levels following this compound administration.

Case Studies

A recent study highlighted the impact of this compound on patient-derived xenograft models of leukemia. The results demonstrated that administration of this compound led to substantial tumor regression in vivo, correlating with decreased levels of H3K79 methylation and downregulation of oncogenic pathways associated with MLL fusion proteins .

Comparative Biological Activity

CompoundTargetKd (nM)IC50 (nM)Selectivity
This compoundDOT1L0.060.3High (MLL-fusion cells)
SGC0946DOT1L0.060.3Moderate (varied cell types)

Properties

IUPAC Name

4-[3-[2-chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O4/c23-14-5-3-4-13(22(24,25)26)17(14)19(30)20-27-18(15-6-1-2-9-28(15)20)11-7-8-12(21(31)32)16(29)10-11/h1-10,29H,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAUZNSONHHQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC(=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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